3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine is a heterocyclic compound that features a thiazole ring and a piperidine ring. The thiazole ring is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties
Preparation Methods
The synthesis of 3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common synthetic route includes the reaction of 4-methyl-2-thiazolylthiol with a piperidine derivative under specific conditions . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the piperidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound’s antimicrobial and antifungal properties make it a candidate for studying the mechanisms of microbial inhibition.
Mechanism of Action
The mechanism of action of 3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom in the thiazole ring can form bonds with metal ions, affecting the function of metalloproteins. Additionally, the compound may interfere with cellular pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar compounds to 3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
What sets this compound apart is its unique combination of the thiazole and piperidine rings, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C10H16N2S2 |
---|---|
Molecular Weight |
228.4 g/mol |
IUPAC Name |
4-methyl-2-(piperidin-3-ylmethylsulfanyl)-1,3-thiazole |
InChI |
InChI=1S/C10H16N2S2/c1-8-6-13-10(12-8)14-7-9-3-2-4-11-5-9/h6,9,11H,2-5,7H2,1H3 |
InChI Key |
TTXSRCDTILAIEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.